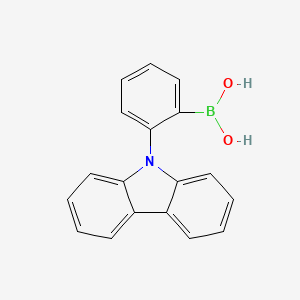

(2-(9H-carbazol-9-yl)phenyl)boronic acid

Beschreibung

Structural Significance of Carbazole-Phenyl-Boronic Acid Architectures in Organic Synthesis and Materials Science

The unique molecular framework of carbazole-phenyl-boronic acid architectures is central to their importance in scientific applications. This structure is a synergistic combination of a photophysically active carbazole (B46965) core and a synthetically versatile arylboronic acid functional group.

The carbazole moiety consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, creating a rigid and planar π-conjugated system. wikipedia.orgtandfonline.commdpi.com This structure imparts several desirable characteristics, including high thermal stability and efficient hole-transporting capabilities, which are crucial for electronic devices. mdpi.comresearchgate.net Carbazole derivatives are widely investigated for their optoelectronic applications due to their inherent electronic and optical activity. rsc.orgresearchgate.net Furthermore, the carbazole scaffold can be readily functionalized at the nitrogen atom or the aromatic rings, allowing for the fine-tuning of its physicochemical properties to meet specific application demands. mdpi.com

The phenylboronic acid component serves as a powerful tool for molecular construction. The boronic acid group (-B(OH)₂) is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. leapchem.comnbinno.com This functionality acts as a reactive "handle," enabling the covalent linking of the carbazole unit to other molecular fragments.

The combination of these two components in a single molecule is strategically significant. It allows chemists to incorporate the favorable optoelectronic properties of the carbazole core into larger, more complex conjugated systems, such as functional polymers and dendrimers. leapchem.commdpi.com This capability is heavily exploited in materials science for the design of organic light-emitting diodes (OLEDs). chemimpex.comnbinno.com In OLEDs, carbazole-based compounds are used as host materials for phosphorescent emitters, as hole-transporting layers, and as light-emitting materials themselves, contributing to enhanced device efficiency and stability. mdpi.comresearchgate.netnih.govresearchgate.net The ability to synthesize a wide array of carbazole-containing materials via this architecture has been instrumental in advancing OLED technology. nih.gov

| Host Material | Dopant (Emitter) | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

|---|---|---|---|---|

| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)3 (Green) | 9.4% nih.gov | 34.1 nih.gov | 2.6 - 3.3 nih.gov |

| Pyridinyl-Carbazole Derivative (H2) | FIrpic (Blue) | 10.3% nih.gov | 24.9 nih.gov | 2.6 - 3.3 nih.gov |

| BCzB-PPI | Non-doped (Deep-Blue) | 4.43% nih.gov | N/A | N/A |

| Cz4FS (as acceptor in exciplex) | Exciplex Emission | 5.3% researchgate.net | N/A | N/A |

Strategic Utility of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents and synthetic intermediates in modern organic chemistry. chemicalbook.comsmolecule.com Their strategic utility stems from their unique combination of stability, reactivity, and functional group tolerance, making them superior to many other organometallic reagents. They are typically stable, crystalline solids that are easier and safer to handle than more reactive organometallics like organolithium or Grignard reagents.

The most prominent application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. nbinno.comyoutube.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate. youtube.commdpi.com The reaction is renowned for its mild conditions, compatibility with a wide variety of functional groups, and its effectiveness in constructing biaryl linkages, which are common structural motifs in pharmaceuticals, natural products, and advanced materials. youtube.comnih.govacs.org The versatility of the Suzuki reaction allows for the synthesis of complex molecular architectures with high precision. nbinno.com

As synthetic intermediates, arylboronic acids serve as crucial building blocks for a diverse range of chemical products. leapchem.comtcichemicals.com Their ability to participate in various cross-coupling reactions extends beyond the Suzuki-Miyaura reaction to include processes like acylation, which leads to the formation of ketones. nih.gov This reactivity allows for the systematic construction of complex molecules, accelerating discovery in fields such as medicinal chemistry, where they are used to synthesize potential drug candidates. leapchem.comnbinno.comnih.gov

(2-(9H-Carbazol-9-yl)phenyl)boronic acid is a prime example of how the general utility of the arylboronic acid group is leveraged for a specific purpose. In this molecule, the boronic acid function provides a reliable method for incorporating the electronically and optically active carbazole unit into a target structure. This makes it a highly valuable reagent for creating specialized materials and complex organic compounds where the properties of the carbazole moiety are desired.

| Reaction Type | Coupling Partner | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides or Triflates | Biaryls, Conjugated Systems | Fundamental C-C bond formation for materials and pharmaceuticals. nbinno.comyoutube.com |

| Acylation | Acid Chlorides, Anhydrides | Aryl Ketones | Synthesis of important ketone intermediates. nih.gov |

| Self-Coupling | Arylboronic Acid | Symmetrical Biaryls | Formation of symmetrical dimers. acs.org |

| Coupling with Alkyl Halides | Primary Alkyl Halides | Alkyl-Aryl Compounds | Creation of sp²-sp³ C-C bonds. nih.govacs.org |

Eigenschaften

IUPAC Name |

(2-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWDMWMXFNHYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189047-28-6 | |

| Record name | 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 9h Carbazol 9 Yl Phenyl Boronic Acid

Direct Organometallic Approaches

Direct approaches involve the selective introduction of a boronic acid group at the ortho-position of the phenyl ring of 9-phenyl-9H-carbazole. These methods leverage the reactivity of organometallic intermediates to achieve regioselective borylation.

A prominent and powerful method for the synthesis of ortho-substituted arylboronic acids is the directed ortho-metalation (DoM), followed by borylation. acs.org This strategy relies on the use of a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent proton. In the case of 9-phenyl-9H-carbazole, the carbazolyl group itself can act as a directing group, facilitating lithiation at the ortho-position of the phenyl ring.

The general process involves the following steps:

Lithiation : 9-Phenyl-9H-carbazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (typically -78 °C). bris.ac.uk The base selectively abstracts a proton from the ortho-position of the N-phenyl ring, forming a lithiated intermediate.

Boronation : The resulting aryllithium species is then quenched by reacting it with a trialkyl borate (B1201080), most commonly triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). chemicalbook.com This reaction forms a boronate ester intermediate.

Hydrolysis : The boronate ester is subsequently hydrolyzed, usually with an acidic aqueous workup, to yield the final (2-(9H-carbazol-9-yl)phenyl)boronic acid. chemicalbook.com

The efficiency of this sequence is highly dependent on reaction conditions, including the choice of base, solvent, and temperature, to avoid side reactions such as nucleophilic attack on the boron atom of the starting material if it were already a boronic acid. acs.orgu-tokyo.ac.jp

Table 1: Typical Conditions for Lithiation-Boronation Sequences

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Lithiation | n-BuLi or s-BuLi, THF, -78 °C | Formation of the ortho-lithiated intermediate. bris.ac.uk |

| Boronation | Triisopropyl borate (B(OiPr)₃), -78 °C to rt | Trapping of the aryllithium to form a boronate ester. organic-chemistry.org |

| Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the boronate ester to the final boronic acid. chemicalbook.com |

Beyond lithiation-boronation, other direct methods can be employed. Transition metal-catalyzed C-H activation/borylation has emerged as a powerful tool for the direct functionalization of arenes. In this approach, a transition metal catalyst, often based on iridium or rhodium, can selectively activate a C-H bond at the ortho-position of the phenyl ring in 9-phenyl-9H-carbazole and mediate its reaction with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂). This method can offer milder reaction conditions and improved functional group tolerance compared to organolithium-based routes.

Indirect Synthesis via Precursor Functionalization and Cyclization

Indirect routes involve the synthesis of a suitable precursor, typically a 9-aryl-9H-carbazole scaffold bearing a functional group at the desired ortho-position that can be subsequently converted into a boronic acid. The most common precursors are ortho-halo-substituted 9-phenylcarbazoles, such as 9-(2-bromophenyl)-9H-carbazole.

The conversion of the ortho-halo precursor to the boronic acid can be achieved via two primary methods:

Halogen-Metal Exchange : The aryl halide is reacted with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature, leading to a halogen-lithium exchange to form the same ortho-lithiated intermediate described in section 2.1.1. researchgate.net This is then followed by boronation and hydrolysis.

Miyaura Borylation : A palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base.

The key step in the indirect approach is the formation of the C-N bond to create the 9-aryl-9H-carbazole precursor. Two classic and widely used named reactions for this transformation are the Buchwald-Hartwig amination and the Ullmann reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgnih.gov To synthesize a precursor like 9-(2-bromophenyl)-9H-carbazole, carbazole (B46965) is coupled with an ortho-dihaloarene, such as 1-bromo-2-iodobenzene. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a phosphine ligand. organic-chemistry.org The choice of ligand is crucial for the reaction's success and can range from simple tri-tert-butylphosphine to more complex biarylphosphine ligands like XPhos or SPhos. A base is required to facilitate the catalytic cycle. acsgcipr.org

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor. |

| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Stabilizes the palladium catalyst and facilitates the reaction. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and regeneration of the catalyst. |

| Solvent | Toluene, Dioxane, DMF | Reaction medium. |

The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed method for forming C-N bonds. organic-chemistry.org It represents a classical alternative to the palladium-catalyzed methods. In this reaction, carbazole is coupled with an activated aryl halide, such as 1-bromo-2-iodobenzene or 1,2-dibromobenzene, in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base, often at high temperatures. nih.gov Modern variations of the Ullmann reaction often employ ligands, such as L-proline or diamines, which can significantly lower the required reaction temperature and improve yields. researchgate.netresearchgate.net

Table 3: Typical Conditions for Ullmann Condensation

| Component | Examples | Role |

|---|---|---|

| Copper Source | CuI, Cu₂O, Cu powder | Catalyst. |

| Ligand (optional) | L-proline, 1,10-Phenanthroline | Accelerates the reaction and allows for milder conditions. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the HX formed during the reaction. |

| Solvent | DMF, DMSO, Pyridine | High-boiling polar aprotic solvent. |

Post-Carbazole Formation Boronic Acid Introduction

A prominent and effective strategy for the synthesis of this compound involves the directed ortho-metalation (DoM) of the pre-formed 9-phenylcarbazole (B72232) scaffold, followed by borylation. This method capitalizes on the ability of the nitrogen atom within the carbazole ring system to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position of the N-phenyl ring with high selectivity.

The general principle of this synthetic route begins with the treatment of 9-phenylcarbazole with a potent organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. uwindsor.canih.gov The nitrogen atom of the carbazole acts as a Lewis basic center, coordinating to the lithium cation of the organolithium reagent. This coordination brings the base into close proximity to the ortho-hydrogens of the phenyl ring, facilitating their abstraction and leading to the formation of a transient ortho-lithiated intermediate. uwindsor.canih.gov

Once the ortho-lithiated species is generated in situ, it is quenched with an electrophilic boron source. Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), are commonly employed for this purpose. The highly nucleophilic carbon of the lithiated phenyl ring attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups and forming a boronate ester intermediate.

The final step of the synthesis is the hydrolysis of the boronate ester to the desired boronic acid. This is typically accomplished by the addition of an aqueous acidic solution, which protonates the remaining alkoxy groups, leading to their cleavage and the formation of this compound.

The directed ortho-metalation approach offers a significant advantage in terms of atom economy and regioselectivity, as it avoids the need for pre-functionalization of the phenyl ring with a leaving group, such as a halogen. The directing effect of the carbazole nitrogen ensures the selective introduction of the boronic acid group at the desired ortho-position.

Table 1: Illustrative Reaction Conditions for a General Directed ortho-Metalation and Borylation Sequence

| Step | Reagent | Solvent | Temperature (°C) | Time |

| Metalation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 0 | 1-4 hours |

| Borylation | Trimethyl borate (B(OMe)₃) | Tetrahydrofuran (THF) | -78 | 1-2 hours |

| Hydrolysis | Aqueous Acid (e.g., HCl) | - | Room Temperature | 1-12 hours |

This table represents typical conditions for a directed ortho-metalation and borylation reaction and is for illustrative purposes. Specific conditions for the synthesis of this compound would require experimental optimization.

Reactivity and Mechanistic Elucidation of 2 9h Carbazol 9 Yl Phenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Arylboronic acids are key reagents in these transformations, most notably in the Suzuki-Miyaura coupling.

Other Transition Metal-Mediated Coupling Processes

While palladium is dominant, other transition metals can also mediate coupling reactions involving boronic acids.

Rhodium-Catalyzed C-H Activation and Coupling

Rhodium catalysts are well-known for their ability to mediate C-H activation and subsequent coupling reactions. In a hypothetical reaction, a rhodium catalyst could direct the C-H activation of an arene, followed by coupling with (2-(9H-carbazol-9-yl)phenyl)boronic acid. More commonly, the carbazole (B46965) nitrogen in a related substrate could act as a directing group to facilitate ortho-C-H activation of one of the carbazole's phenyl rings, followed by annulation or coupling. However, specific examples where this compound itself is used as a coupling partner in a rhodium-catalyzed C-H activation sequence are not readily found in the literature. The reaction would likely involve a directing group on another substrate to guide the rhodium catalyst to a specific C-H bond, which would then undergo a cross-coupling type reaction with the boronic acid.

Copper-Catalyzed Reactions

While specific copper-catalyzed reactions utilizing this compound as the substrate are not extensively documented in the literature, its structure lends itself to well-established transformations such as the Chan-Lam coupling. wikipedia.orgresearchgate.net The Chan-Lam reaction is a copper-catalyzed or promoted cross-coupling of an arylboronic acid with an amine (N-H) or alcohol/phenol (B47542) (O-H) to form a new carbon-nitrogen or carbon-oxygen bond, respectively. wikipedia.orgorganic-chemistry.org

This reaction typically proceeds under mild, aerobic conditions, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govresearchgate.net The general mechanism involves the formation of a copper-aryl complex, which then coordinates with the amine or alcohol. A proposed copper(III) intermediate subsequently undergoes reductive elimination to yield the final product and regenerate a copper(I) species, which is reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org

Given this mechanism, this compound is expected to react with various nucleophiles. For example, its coupling with an amine (R¹R²NH) or a phenol (Ar-OH) would theoretically yield the corresponding N-arylated amine or diaryl ether, as depicted in the table below.

Table 1: Plausible Chan-Lam Coupling Reactions

| Reactant 1 | Nucleophile | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| This compound | R¹R²NH (Amine) | Cu(OAc)₂, Base (e.g., Pyridine), O₂ (air), Room Temp. | 2-(9H-Carbazol-9-yl)-N,N-R¹R²-aniline |

Directed Functionalization via Boronic Acid Moiety

The boronic acid group can serve as a directing group in C-H functionalization reactions, typically facilitating substitution at the ortho position of the phenyl ring. While there is extensive research on directing groups for the functionalization of the carbazole core, chim.itnih.gov and on boronate esters directing meta-functionalization, nih.gov specific examples using the boronic acid in this compound for directed functionalization are scarce.

Theoretically, the boron center can coordinate with a transition metal catalyst, positioning it to activate the C-H bond at the C3 position of the phenyl ring (ortho to the boronic acid). However, this reactivity can be complicated by competing reactions. For instance, under lithiation conditions intended for Directed ortho Metalation (DoM), arylboronic acids can undergo undesired nucleophilic attack by the organolithium reagent at the electrophilic boron center rather than deprotonation at the ortho-position. acs.org Overcoming this requires careful selection of the base and reaction conditions or protection of the boronic acid moiety, for example, as a MIDA boronate ester. nih.gov

Non-Coupling Transformations

Beyond its role in cross-coupling, the compound possesses two aromatic systems—the carbazole and the phenyl ring—that can undergo electrophilic substitution, and the boronic acid functionality itself can be transformed into other groups.

Electrophilic aromatic substitution (EAS) introduces an electrophile onto an aromatic ring, replacing a hydrogen atom. wikipedia.org The regiochemical outcome on this compound is determined by the combined directing effects of its substituents.

Carbazole Moiety: The carbazole ring system is electron-rich and highly activated towards EAS. The nitrogen atom is a powerful electron-donating group, directing incoming electrophiles primarily to the C3 and C6 positions, which are para to the nitrogen and electronically favored. Nitration of unsubstituted carbazole, for instance, typically yields 3-nitrocarbazole or 3,6-dinitrocarbazole. beilstein-journals.org

Phenyl Moiety: The reactivity of the phenyl ring is influenced by two competing factors:

The boronic acid group (-B(OH)₂) is an electron-withdrawing group and acts as a meta-director. masterorganicchemistry.com

The 9-carbazolyl group is a strong electron-donating group through resonance, activating the ring and directing incoming electrophiles to the ortho and para positions (C3'/C5' and C4', respectively, relative to the carbazole).

The ultimate substitution pattern on the phenyl ring would depend on the reaction conditions and the nature of the electrophile. The strong activating effect of the carbazole nitrogen may override the deactivating, meta-directing effect of the boronic acid, potentially leading to a mixture of products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) on Carbazole Ring | Predicted Major Product(s) on Phenyl Ring |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro- and/or 3,6-dinitro- derivative | Complex mixture possible due to competing directing effects |

| Halogenation | Br⁺, Cl⁺ | 3-Bromo- and/or 3,6-dibromo- derivative | Complex mixture possible due to competing directing effects |

The boronic acid group can be converted into various other functional groups through non-coupling pathways. One of the most common and synthetically useful transformations is the oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding a phenol. organic-chemistry.org

This ipso-hydroxylation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂), often under basic conditions, although metal-free and catalyst-free methods have also been developed. organic-chemistry.orgarkat-usa.org For this compound, this reaction would produce 2-(9H-carbazol-9-yl)phenol. The reaction proceeds through the formation of a boronate intermediate, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. nih.gov

Other transformations of the boronic acid group are also possible, including conversion to halides (halodeboronation) or amino groups (aminodeboronation), further expanding the synthetic utility of the parent compound.

Table 3: Common Non-Coupling Transformations of the Boronic Acid Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| ipso-Hydroxylation | H₂O₂, NaOH (aq) | Phenol (-OH) |

| Protodeboronation | H₂O or Acid | Hydrogen (-H) |

Theoretical and Computational Investigations of 2 9h Carbazol 9 Yl Phenyl Boronic Acid and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

Computational chemistry, primarily through Density Functional Theory (DFT), provides profound insights into the electronic characteristics of a molecule. These calculations are fundamental to understanding its reactivity, stability, and optical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO and LUMO are the frontier molecular orbitals, critical for determining a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

A computational study would calculate the energy levels of these orbitals. The HOMO energy is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. For carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, while the LUMO distribution can vary depending on the substituents. In the case of (2-(9H-carbazol-9-yl)phenyl)boronic acid, the boronic acid group would also influence the LUMO's energy and location.

Table 1: Representative Frontier Molecular Orbital Data for a Carbazole-Boronic Acid Derivative This table is illustrative, based on typical values for related compounds, as specific data for this compound is unavailable.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.8 to -2.2 |

Charge Distribution and Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact and where chemical reactions are likely to occur.

The MEP map uses a color scale to denote charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the boronic acid group and the nitrogen atom of the carbazole ring. Positive potential would likely be found around the acidic hydrogen atoms of the boronic acid hydroxyl groups. bldpharm.com

Spectroscopic Property Prediction and Interpretation

Theoretical calculations can simulate various types of spectra, providing a powerful complement to experimental data. These simulations aid in the assignment of spectral bands and offer a deeper understanding of the molecule's structural and electronic properties.

Vibrational Spectroscopy (IR, Raman) Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., O-H, C-H, B-C, C-N). Such an analysis for this compound would identify characteristic frequencies for the carbazole, phenyl, and boronic acid functional groups.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups This table is for illustrative purposes only, as specific data for the target compound is not available.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid | O-H Stretch | 3400 - 3600 |

| Phenyl Ring | C-H Stretch | 3000 - 3100 |

| Carbazole | C-N Stretch | 1300 - 1350 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can be compared with experimental results to confirm the molecular structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. A theoretical NMR study of this compound would predict the specific chemical shifts for the protons and carbons on the carbazole and phenyl rings, helping to confirm the ortho substitution pattern.

Electronic Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results predict the maximum absorption wavelengths (λ_max) and can be used to understand the nature of these transitions, such as whether they are localized on a specific part of the molecule (π–π* transition) or involve a shift of electron density between different parts (intramolecular charge transfer, ICT). For carbazole derivatives, ICT character is common and significantly influences their photophysical properties.

Mechanistic Pathways of Key Reactions: Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanistic pathways of reactions involving boronic acids. For this compound and its derivatives, these theoretical investigations provide detailed insights into transition states, activation energies, and the roles of catalysts and reagents, which are often difficult to determine experimentally.

A primary reaction for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. nbinno.com Computational studies, often employing DFT calculations, have been crucial in mapping out the catalytic cycle of this reaction. nih.govdntb.gov.ua The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govdntb.gov.ua

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium complex, commonly Pd(0). DFT calculations on model systems show that this step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. nih.gov For reactions involving aryl bromides, this step has been calculated to have a relatively low activation barrier. nih.gov

Transmetalation: This is often the rate-determining step of the catalytic cycle. nih.govdntb.gov.ua In this phase, the organic group from the boronic acid is transferred to the palladium(II) complex. Computational models indicate that this step is complex and can proceed through various pathways, often involving a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium complex. DFT studies have compared the energy barriers for the breaking of the C–B bond under neutral and basic conditions, confirming the essential role of the base in facilitating this step. nih.gov The activation energy for transmetalation has been calculated to be significantly higher than for oxidative addition. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov This step is typically found to be facile and exothermic in computational models.

The table below summarizes the key mechanistic steps of the Suzuki-Miyaura reaction as elucidated by computational studies on related systems.

| Mechanistic Step | Description | Key Computational Insights |

| Oxidative Addition | Insertion of Pd(0) into the aryl halide bond (Ar-X) to form an Ar-Pd(II)-X complex. | Generally a low activation energy barrier. nih.gov |

| Transmetalation | Transfer of the carbazolylphenyl group from the boronate to the Pd(II) complex. | Often the rate-determining step; involves base activation of the boronic acid; calculated to have the highest activation energy. nih.govdntb.gov.ua |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Typically a facile and exothermic step. nih.gov |

These computational insights are vital for optimizing reaction conditions, designing more efficient catalysts, and understanding the factors that control selectivity and yield in the synthesis of complex molecules derived from this compound.

Structure-Property Relationship Derivations from Theoretical Models

Theoretical models, predominantly based on Density Functional Theory (DFT), are powerful tools for deriving structure-property relationships in molecules like this compound. dergipark.org.trdergipark.org.tr These computational methods allow for the detailed investigation of how molecular geometry influences electronic and optoelectronic properties. unesp.brredalyc.org

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpsu.edu The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic properties, chemical reactivity, and optical characteristics. nih.gov A smaller gap generally implies higher reactivity and a red-shift in the absorption spectra. psu.eduresearchgate.net

For carbazole derivatives, DFT calculations reveal that the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the nature and position of substituent groups. psu.edu In this compound, the phenylboronic acid group acts as an electron-accepting unit, influencing the energy levels of the molecular orbitals.

Theoretical studies on similar carbazole and boronic acid derivatives have demonstrated the following relationships:

Effect of Substituents: The introduction of electron-donating or electron-withdrawing groups on either the carbazole or phenyl ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. psu.eduresearchgate.net This allows for the fine-tuning of the molecule's optoelectronic properties for specific applications, such as in organic light-emitting diodes (OLEDs). nbinno.com

Molecular Geometry: The dihedral angle between the carbazole and phenyl rings is a crucial geometric parameter. mdpi.com A more planar conformation generally leads to enhanced π-conjugation, which lowers the HOMO-LUMO gap and affects the optical absorption and emission spectra. unesp.br

Molecular Electrostatic Potential (MEP): MEP maps, generated through DFT calculations, visualize the charge distribution across the molecule. researchgate.netnih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. nih.govnih.gov For this compound, the oxygen atoms of the boronic acid group would be expected to be regions of high negative potential, while the hydrogen atoms of the hydroxyl groups would be areas of positive potential. nih.gov

The following table presents representative theoretical data for related carbazole and phenylboronic acid derivatives, illustrating the structure-property relationships that can be derived from computational models.

| Compound/System | Theoretical Method | Calculated Property | Value | Significance |

| Carbazole Derivatives | DFT/B3LYP psu.eduresearchgate.net | HOMO-LUMO Gap | Varies with substitution | Determines electronic and optical properties. psu.edu |

| Phenylboronic Acid Derivatives | DFT/B3LYP/6-31G(d,p) lodz.pl | Excitation Wavelengths | Shorter than experimental | Predicts UV-Vis absorption characteristics. lodz.pl |

| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester | DFT/B3LYP/6-311G(d,p) researchgate.net | HOMO Energy | -5.79 eV (Calculated) | Relates to ionization potential and electron-donating ability. researchgate.net |

| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester | DFT/B3LYP/6-311G(d,p) researchgate.net | LUMO Energy | -1.13 eV (Calculated) | Relates to electron affinity and electron-accepting ability. researchgate.net |

| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester | DFT/B3LYP/6-311G(d,p) researchgate.net | Energy Gap (LUMO-HOMO) | 4.66 eV (Calculated) | Correlates with chemical stability and electronic transitions. researchgate.net |

By systematically modifying the structure of this compound in silico and calculating these properties, researchers can predict the performance of its derivatives in various applications and guide synthetic efforts toward materials with desired characteristics.

Future Perspectives and Emerging Research Directions

Innovation in Green Synthetic Pathways for Boronic Acids

The synthesis of arylboronic acids, including (2-(9H-carbazol-9-yl)phenyl)boronic acid, has traditionally relied on methods that may involve harsh reagents and significant solvent use. A prominent future direction is the development of greener, more sustainable synthetic methodologies. Current synthesis for the target compound can involve reacting 9-(2-bromophenyl)-9H-carbazole with n-butyllithium at very low temperatures (-78°C) followed by reaction with a borate (B1201080) ester like triisopropyl borate. guidechem.com

Emerging research in green chemistry aims to replace such protocols with more environmentally benign alternatives. Key areas of innovation include:

Catalyst-Free Reactions: Exploration of reaction conditions that eliminate the need for transition metal catalysts, reducing cost and metal contamination in the final product. nih.gov

Water as a Solvent: Utilizing water as a green solvent, which is a significant shift from the anhydrous organic solvents typically required for organometallic reactions. nih.gov

Energy Efficiency: Developing syntheses that proceed under milder conditions, such as room temperature, and in shorter reaction times, thereby reducing energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Direct C-H borylation is a promising strategy in this regard.

These green approaches are not only crucial for environmental stewardship but also for the cost-effective, large-scale production necessary for commercial applications.

Exploration of Novel Optoelectronic Device Architectures and Efficiencies

Carbazole (B46965) derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and high triplet energy, making them exceptional candidates for organic light-emitting diodes (OLEDs). acs.orgrsc.org The boronic acid functional group in this compound serves as a versatile synthetic handle for creating a new generation of optoelectronic materials. nbinno.comnbinno.com

Future research will likely focus on incorporating this compound and its derivatives into advanced device architectures to boost efficiency and longevity. Key research avenues include:

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole core makes its derivatives ideal hosts for blue, green, and red phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. nih.govacs.org For instance, carbazole-based hosts have been used in green PhOLEDs with the dopant Ir(ppy)₃ and in blue devices with FIrpic, achieving high external quantum efficiencies (EQEs). nih.gov

Thermally Activated Delayed Fluorescence (TADF) Materials: By strategically combining the carbazole donor with an acceptor moiety, it is possible to design molecules with a small energy gap between their singlet and triplet excited states (ΔEₛₜ). This facilitates reverse intersystem crossing (RISC), enabling the harvesting of triplet excitons and potentially achieving 100% internal quantum efficiency in TADF-OLEDs. rsc.org

Bipolar Host Materials: The unipolar (hole-transporting) nature of simple carbazoles can lead to an imbalance of charge carriers within the emissive layer of an OLED. acs.org Future work will involve coupling this compound with electron-withdrawing groups to create bipolar host materials. These materials can transport both holes and electrons effectively, leading to a more balanced charge recombination zone, reduced efficiency roll-off, and higher device performance. acs.org

Deep-Blue Emitters: There is a persistent demand for stable and efficient deep-blue emitters for full-color displays. nih.gov The rigid, twisted structure that can be enforced by the ortho-linkage in the title compound can be exploited to create molecules with a wide band-gap and high photoluminescence quantum yield (PLQY), leading to deep-blue emission with excellent color purity. nih.govresearchgate.net

The table below summarizes the performance of OLEDs using carbazole-based host materials, illustrating the potential for derivatives of this compound.

| Host Material | Emitter (Dopant) | Color | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Brightness (cd/m²) |

|---|---|---|---|---|---|---|

| Pyridinyl-Carbazole (H2) | FIrpic (15%) | Blue | 10.3 | 23.9 | 24.9 | >9170 |

| Carbazole-π-Imidazole (BCzB-PPI) | Non-doped | Deep-Blue | 4.43 | - | - | 11364 |

Development of Multifunctional Carbazole-Boronic Acid Hybrid Materials

The true potential of this compound lies in the creation of multifunctional materials where a single compound can perform several roles. rsc.org The ability to easily modify the molecule via Suzuki-Miyaura cross-coupling reactions using the boronic acid handle allows for the integration of various functional units. nbinno.com

Emerging trends are focused on designing hybrid materials that combine:

Electronic and Sensing Capabilities: Developing materials that not only serve as an active component in an electronic device but can also sense specific analytes. For example, a fluorescent carbazole-boronic acid derivative has been designed to act as a selective sensor for glucose through an aggregation-induced emission (AIE) mechanism. rsc.org

Emitter and Host Properties: Creating single-component materials that can function as both the emitter and the host in an OLED, simplifying device fabrication. Novel carbazole derivatives have been shown to act as deep-blue fluorophors and as hosts for phosphorescent emitters simultaneously. rsc.org

Theranostic Applications: In medicinal chemistry, the carbazole scaffold is present in many biologically active compounds. nbinno.com The boronic acid group is known to interact with biological targets. chemimpex.com This opens the door to creating hybrid materials for theranostics, where one molecule can be used for both diagnosis (e.g., through fluorescence imaging) and therapy.

High-Throughput Screening and Computational Design for New Applications

The discovery of new materials can be significantly accelerated by moving beyond traditional one-at-a-time synthesis and embracing computational and high-throughput methods. For a versatile building block like this compound, these approaches are invaluable for exploring the vast chemical space of its potential derivatives.

Future research will heavily rely on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are crucial for predicting the geometric and electronic properties of new molecules. researchgate.netresearchgate.net They allow researchers to calculate key parameters like HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra before undertaking complex synthesis. researchgate.netresearchgate.net This predictive power helps in pre-screening candidates for specific applications, such as OLED hosts or TADF emitters. bohrium.com

High-Throughput Virtual Screening (HTVS): By combining low-computational-cost methods with calibration to higher-level DFT calculations, it is possible to rapidly screen vast libraries of virtual compounds. acs.org This approach can identify promising derivatives of this compound with optimized optoelectronic properties, guiding synthetic efforts toward the most promising candidates.

Machine Learning (ML): As more data is generated from both computational and experimental studies, ML models can be trained to predict structure-property relationships. This will enable the inverse design of materials, where desired properties are specified first, and the model suggests the molecular structures most likely to exhibit them.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The boronic acid group is an exceptional tool for directing the self-assembly of molecules into highly ordered structures. rsc.orgbath.ac.uk This capability stems from its ability to form reversible covalent bonds with diols and its participation in strong hydrogen-bonding interactions. researchgate.net

The integration of this compound into such systems is a promising frontier with applications in materials science and electronics. Future directions include:

Self-Assembled Monolayers (SAMs): Carbazole-based molecules with anchoring groups like phosphonic or boronic acids can form SAMs on conductive oxide surfaces (e.g., ITO). ktu.edu These ultra-thin, ordered layers can serve as highly effective hole-transport layers (HTLs) in devices like perovskite solar cells (PSCs), improving the interface between the electrode and the active layer, reducing defects, and enhancing device efficiency and stability. nih.gov

Supramolecular Polymers and Gels: The directional interactions of the boronic acid and the π-stacking tendencies of the carbazole core can be harnessed to form supramolecular polymers or stimuli-responsive gels. These "smart" materials could find use in sensors, soft electronics, and drug delivery systems.

Covalent Organic Frameworks (COFs): The boronic acid group can undergo self-condensation to form boroxine (B1236090) rings, creating porous, crystalline COFs. Using a carbazole-based boronic acid as a building block could lead to COFs with unique photophysical properties, suitable for applications in gas storage, catalysis, and sensing. researchgate.net

Q & A

Q. What are the standard synthetic routes for (2-(9H-carbazol-9-yl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple carbazole derivatives with boronic acid precursors. For example:

- A modified protocol involves refluxing 9-(4-bromophenyl)carbazole with fluorene-2-boronic acid in THF, using K₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst (65% yield) .

- Alternative routes employ (4-(9H-carbazol-9-yl)phenyl)boronic acid in THF/Na₂CO₃ systems, yielding grey precipitates after purification . Key parameters: Temperature (70–80°C), reaction time (24–48 hours), and solvent polarity (THF preferred for solubility).

Q. How is the compound characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are primary tools:

Q. What are its primary applications in academic research?

The compound is a key intermediate in optoelectronic materials :

- OLEDs : Used in paracyclophane-based emitters for near-ultraviolet (NUV) electroluminescence (CIEy = 0.05, ηext = 5.25%) .

- Photocatalysis : Integrated into hypercrosslinked polymers for CO₂ capture/conversion under ambient conditions .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this compound be addressed?

Low yields (e.g., 65% ) often stem from:

- Catalyst deactivation : Use fresh Pd(PPh₃)₄ and degassed solvents to prevent oxidation.

- Steric hindrance : Optimize substituent positions (e.g., ortho vs. para) on the carbazole moiety .

- Purification challenges : Employ silica gel chromatography with DCM/hexane (1:5 v/v) to isolate pure product .

Q. What strategies mitigate impurities in boronic acid derivatives?

Genotoxic impurities (e.g., residual boronic acids) must be controlled to <1 ppm in pharmaceuticals . Methods include:

- LC-MS/MS : Quantify impurities using validated protocols (LOD: 0.1 ppm, LOQ: 0.3 ppm) .

- Recrystallization : Use ethanol or n-hexane to remove unreacted precursors .

Q. How do structural modifications impact electroluminescent properties?

Substituent engineering alters charge transport and emission profiles :

- Carbazole position : Para-substituted derivatives enhance hole-transport capabilities in OLEDs .

- Boron coordination : Boronic acid groups improve thermal stability (mp: 165–173°C ) and reduce aggregation-induced quenching .

Key Challenges and Solutions

- Contradiction in yields : Discrepancies (e.g., 65% vs. 78%) arise from differences in precursor reactivity and workup protocols. Standardize reaction scales and catalyst loading for reproducibility.

- Thermal stability : High melting points (165–173°C ) necessitate inert-atmosphere storage to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.